molecular formula C19H19ClN4O B2945397 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034323-03-8

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2945397
CAS No.: 2034323-03-8
M. Wt: 354.84
InChI Key: XWZZAMVAOYLQSQ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds incorporating chlorophenyl, pyrazolyl, and pyridyl groups have been synthesized and evaluated for their potential anticancer activities. For instance, novel biologically potent heterocyclic compounds have been developed for anticancer activity screening, with some showing promising results against cancer cell lines. These studies involve various spectroanalytical techniques for structural elucidation, including FT-IR, NMR, and mass spectrometry, emphasizing the compound's role in the development of anticancer agents (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Applications

Similarly structured compounds have been synthesized and assessed for their antimicrobial efficacy. The incorporation of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties has shown significant antimicrobial activity, offering potential as antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the molecular docking and antimicrobial activity of a specific chlorophenyl-pyrazolyl compound, indicating its effectiveness against bacterial and fungal strains (Sivakumar et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between synthesized compounds and target molecules. These studies help predict the compounds' efficacy in binding to specific receptors or enzymes, aiding in the design of drugs with targeted actions. For example, compounds with chlorophenyl, pyrazolyl, and pyridyl moieties have been evaluated for their binding affinities, providing insights into their potential use as pharmaceutical drugs (Sivakumar et al., 2020).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds containing structural elements similar to the compound of interest. These studies not only explore the synthetic pathways but also evaluate the compounds' potential in various biological activities, including antiviral evaluations (Sayed & Ali, 2007).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-18-3-1-2-15(12-18)4-5-19(25)22-10-11-24-14-17(13-23-24)16-6-8-21-9-7-16/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZAMVAOYLQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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